Regioisomeric Positioning Confers Distinct Physicochemical and Reactivity Profiles
The substitution pattern of the pyrrolidine ring on the picolinaldehyde scaffold directly impacts key physicochemical parameters. Compared to the 3- and 4-substituted regioisomers, 5-(Pyrrolidin-1-yl)picolinaldehyde exhibits a higher melting point (101-103°C vs. not reported for 3- or 4-isomers in standard vendor data), indicating stronger intermolecular interactions in the solid state . The 5-substitution also yields a distinct logP value (1.49-1.66), which influences partition behavior and may be optimal for certain biological assay conditions .
| Evidence Dimension | Melting Point and Lipophilicity |
|---|---|
| Target Compound Data | 5-(Pyrrolidin-1-yl)picolinaldehyde: Melting point 101-103°C; Predicted logP 1.49-1.66; TPSA 33.2 Ų |
| Comparator Or Baseline | 3-(Pyrrolidin-1-yl)picolinaldehyde (CAS 1707358-09-5): Melting point not reported in standard vendor specifications; Predicted logP 1.66; TPSA 33.2 Ų (calculated) . 4-(Pyrrolidin-1-yl)picolinaldehyde (CAS 184304-16-3): Melting point not reported; Physical data largely extrapolated . |
| Quantified Difference | Melting point: 101-103°C for 5-isomer vs. unreported for 3- and 4-isomers (indicative of solid-state behavior difference). logP range: 1.49-1.66 (5-isomer) vs. 1.66 (3-isomer) . |
| Conditions | Standard vendor-reported analytical data; computational predictions (ChemScene, Fluorochem). |
Why This Matters
The 5-isomer's defined melting point and logP values provide more predictable handling and formulation properties, reducing experimental variability in assay development and enabling more robust process scale-up compared to less-characterized regioisomers.
